
顺式肉桂酰胺
概述
描述
cis-Cinnamamide: is an organic compound with the molecular formula C9H9NO . It is the Z (cis) isomer of cinnamamide, characterized by the presence of a phenyl group attached to an amide group through a double bond. This compound is known for its unique structural configuration and is used in various chemical and biological applications .
科学研究应用
Biology and Medicine:
Antimicrobial Activity: cis-Cinnamamide derivatives have shown significant antimicrobial properties against various pathogenic fungi and bacteria.
Anticancer Activity: Some derivatives exhibit anticancer activity, making them potential candidates for cancer treatment.
Antioxidant Activity: The compound and its derivatives possess antioxidant properties, contributing to their potential therapeutic applications.
Industry:
Pharmaceuticals: cis-Cinnamamide is used in the synthesis of active pharmaceutical ingredients.
Agriculture: The compound is explored for its potential use in agrochemicals due to its biological activity.
作用机制
安全和危害
Cis-Cinnamamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .
准备方法
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One efficient method for synthesizing cinnamamides, including cis-cinnamamide, involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors.
Amidation Reactions: Cinnamamide derivatives can also be synthesized through amidation reactions involving cinnamic acid or cinnamoyl chloride with appropriate amines under suitable conditions.
Industrial Production Methods: Industrial production of cis-cinnamamide typically involves large-scale amidation reactions using cinnamic acid derivatives and amines. The process is optimized for high yield and purity, often employing continuous-flow reactors to enhance efficiency and control over reaction parameters .
化学反应分析
Types of Reactions:
Oxidation: cis-Cinnamamide can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of cis-cinnamamide can yield corresponding amines or other reduced derivatives.
Substitution: Substitution reactions involving cis-cinnamamide can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of cinnamamide.
Reduction: Amines and other reduced forms of cinnamamide.
Substitution: Functionalized cinnamamide derivatives with diverse chemical properties.
相似化合物的比较
trans-Cinnamamide: The trans isomer of cinnamamide, differing in the spatial arrangement of the phenyl and amide groups.
Cinnamic Acid: A precursor to cinnamamide, known for its antimicrobial and antioxidant properties.
Cinnamoyl Chloride: Used in the synthesis of cinnamamide derivatives through amidation reactions.
Uniqueness of cis-Cinnamamide: cis-Cinnamamide’s unique Z configuration imparts distinct chemical and biological properties compared to its trans counterpart. This configuration can influence the compound’s reactivity, interaction with biological targets, and overall efficacy in various applications .
属性
IUPAC Name |
(Z)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJMQOBVMLION-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39124-46-4 | |
| Record name | Cinnamamide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMAMIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEO59P6VC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can cis-cinnamamide participate in cycloaddition reactions?
A2: Yes, research has shown that N-(phenylpropargyl)-cis-cinnamamide can undergo both [4+2] and [2+2] cycloadditions. Heating this compound in the presence of acetic anhydride leads to the formation of specific cyclized products []. This highlights the versatility of cis-cinnamamide derivatives in participating in different reaction pathways, which could be of interest for synthetic applications.
Q2: How does cis-cinnamamide behave under photolytic conditions in different solvents?
A3: Irradiating trans-cinnamamide with Pyrex-filtered light in 1,2-dimethoxyethane yields a mixture of products, including cis-cinnamamide, β-truxinimide (with a 48% yield), and unreacted trans-cinnamamide []. This suggests that the photolysis of trans-cinnamamide can lead to isomerization as well as dimerization, depending on the reaction conditions. Further investigation into the influence of solvent and irradiation wavelength on product distribution could be of interest.
Q3: Is there any spectroscopic data available to characterize cis-cinnamamide?
A4: While the provided abstracts don't delve into detailed spectroscopic characterization of cis-cinnamamide itself, they do mention techniques used to study its derivatives. For example, UV absorbance measurements were employed to examine photostationary states and solubility changes in polymers containing cinnamamide moieties []. Additionally, ¹H NMR spectroscopy was used to elucidate the structure of compounds derived from o-cyanocinnamonitriles []. Similar spectroscopic techniques could be applied to characterize cis-cinnamamide further.
Q4: What are the potential applications of cis-cinnamamide and its derivatives?
A4: The research highlights the potential of cis-cinnamamide derivatives in various applications:
- Photoresponsive Polymers: The reversible photoisomerization of cis-cinnamamide makes it suitable for developing photoresponsive polymers with tunable properties, such as light-controlled solubility [].
- Synthetic Building Blocks: cis-Cinnamamide derivatives can engage in various reactions, like cycloadditions, offering opportunities for synthesizing complex molecules [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

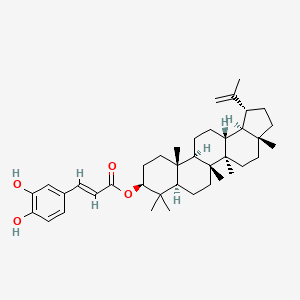


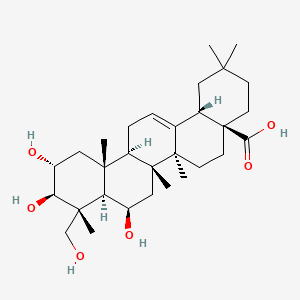
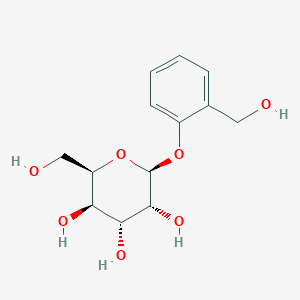
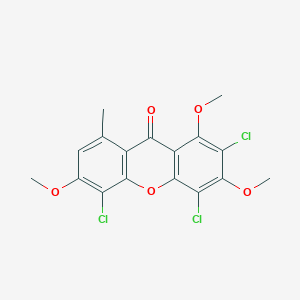
![(2S,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1253888.png)

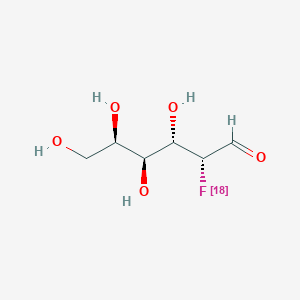


![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1253898.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1253903.png)
